molecular formula C9H4BrClFN B1524660 8-Bromo-4-chloro-5-fluoroquinoline CAS No. 1065093-11-9

8-Bromo-4-chloro-5-fluoroquinoline

Cat. No.: B1524660
CAS No.: 1065093-11-9
M. Wt: 260.49 g/mol
InChI Key: CTIBNMKVPOJVFH-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4BrClFN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of bromine, chlorine, and fluorine atoms in the quinoline structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-5-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For example, the bromination, chlorination, and fluorination of quinoline can be achieved using reagents such as bromine, chlorine, and fluorine gas or their respective halogenating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents can also enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-5-fluoroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace halogen atoms with azide or cyano groups.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can introduce nitro or sulfonic groups into the quinoline ring.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form different derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-4-chloro-5-fluoroquinoline, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid.

Scientific Research Applications

8-Bromo-4-chloro-5-fluoroquinoline has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems and as a probe to investigate the interactions of quinoline derivatives with biological targets.

    Medicine: Derivatives of this compound may have potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials, such as liquid crystals or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-fluoroquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-5-fluoroquinoline: Similar to 8-Bromo-4-chloro-5-fluoroquinoline but lacks the chlorine atom.

    4-Chloro-5-fluoroquinoline: Similar but lacks the bromine atom.

    8-Bromo-4-chloroquinoline: Similar but lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-5-1-2-7(12)8-6(11)3-4-13-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIBNMKVPOJVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065093-11-9
Record name 8-bromo-4-chloro-5-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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